molecular formula C12H24N2SSi2 B14280650 N,N'-Bis(trimethylsilyl)benzenesulfinimidamide CAS No. 138484-85-2

N,N'-Bis(trimethylsilyl)benzenesulfinimidamide

Katalognummer: B14280650
CAS-Nummer: 138484-85-2
Molekulargewicht: 284.57 g/mol
InChI-Schlüssel: VWMCWWJCMYFKJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(trimethylsilyl)benzenesulfinimidamide is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a benzenesulfinimidamide core. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.

Eigenschaften

CAS-Nummer

138484-85-2

Molekularformel

C12H24N2SSi2

Molekulargewicht

284.57 g/mol

IUPAC-Name

[N-trimethylsilyl-S-(trimethylsilylamino)sulfinimidoyl]benzene

InChI

InChI=1S/C12H24N2SSi2/c1-16(2,3)13-15(14-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3,(H,13,14)

InChI-Schlüssel

VWMCWWJCMYFKJV-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)NS(=N[Si](C)(C)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Bis(trimethylsilyl)benzenesulfinimidamide can be synthesized through the reaction of N,N-bis(trimethylsilyl)amines with aldehydes or ketones in the presence of trimethylsilyl trifluoromethanesulfonate . This method yields Schiff bases in high quantities and is a convenient approach for producing the compound.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(trimethylsilyl)benzenesulfinimidamide are not widely documented, the general approach involves the use of trimethylsilylating agents and appropriate catalysts to facilitate the reaction under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(trimethylsilyl)benzenesulfinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in reactions with N,N’-Bis(trimethylsilyl)benzenesulfinimidamide include trimethylsilyl trifluoromethanesulfonate, aldehydes, and ketones . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving N,N’-Bis(trimethylsilyl)benzenesulfinimidamide include Schiff bases, sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(trimethylsilyl)benzenesulfinimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other derivatives.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies and the development of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N,N’-Bis(trimethylsilyl)benzenesulfinimidamide exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable intermediates and products, facilitating various chemical transformations. The compound’s reactivity is largely influenced by the presence of the trimethylsilyl groups, which can stabilize reactive intermediates and enhance the overall reaction efficiency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Bis(trimethylsilyl)benzenesulfinimidamide is unique due to its specific structure, which combines the stability of trimethylsilyl groups with the reactivity of the benzenesulfinimidamide core. This combination allows for a wide range of chemical transformations and applications, making it a versatile reagent in various fields of research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.